Chloromethyltrimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for (Trimethylsilyl)methyllithium

One of the primary uses of (Chloromethyl)trimethylsilane is as a precursor for (Trimethylsilyl)methyllithium ((CH₃)₃SiCH₂Li), a versatile reagent in organic synthesis. The trimethylsilyl (TMS) group in (Chloromethyl)trimethylsilane acts as a protecting group for the reactive methyl group (CH₃). Treatment with lithium metal facilitates the conversion of the chlorine atom (Cl) into lithium (Li), generating (Trimethylsilyl)methyllithium. This reagent is valuable for introducing the methyl group into various organic molecules through carbon-carbon bond formation reactions. Source: Wikipedia

Alkylating Agent

Organic Synthesis Applications

Beyond its role as a precursor, (Chloromethyl)trimethylsilane finds use in other organic synthesis reactions. For instance, research has explored its application in olefination (introducing double bonds) of specific functional groups like benzophenones in the presence of catalysts like triphenylphosphine. Source: Merck Millipore:

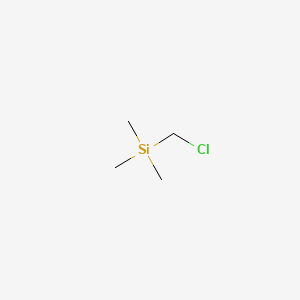

Chloromethyltrimethylsilane is a chemical compound with the molecular formula and a molecular weight of approximately 122.67 g/mol. It appears as a clear, colorless liquid and is known for its moisture sensitivity. This compound is an important synthetic intermediate in organic chemistry, utilized in the preparation of various pharmaceuticals, agrochemicals, and dyes. The structure consists of three methyl groups attached to a silicon atom, which is further connected to a chloromethyl group, making it a versatile reagent in organic synthesis .

(Chloromethyl)trimethylsilane is a flammable liquid (H225) that can irritate skin (H315) and eyes (H319) and cause respiratory irritation (H335) []. It is also harmful to aquatic life (H411). Here are some safety precautions to consider when handling this compound:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from heat and light.

- Dispose of waste according to local regulations.

- Wittig Reaction: It can react with aldehydes or ketones in the presence of triphenylphosphine to produce terminal alkenes. This reaction is significant for synthesizing various organic compounds .

- Horner-Emmons Reaction: The compound can also be involved in fluoride ion-induced reactions with α-silylalkylphosphonates, yielding carbonyl compounds .

- Wurtz Reaction: Chloromethyltrimethylsilane can undergo coupling reactions to form higher silanes through the Wurtz mechanism, where halides are coupled in the presence of metals .

While specific biological activities of chloromethyltrimethylsilane are not extensively documented, its derivatives may exhibit varying degrees of biological activity based on their functional groups. The compound itself is primarily used as a synthetic intermediate rather than for direct biological applications.

Chloromethyltrimethylsilane can be synthesized through several methods:

- Gas-Phase Optical Chlorination: A common method involves the reaction of tetramethylsilane and iso-pentane under ultraviolet or visible light in the presence of chlorine gas. The reaction typically occurs at temperatures between 25-32 °C over 24-80 hours, resulting in chloromethyltrimethylsilane as one of the products .

- Reactions with Hydrochloric Acid: Another approach includes reacting methyl ketones with hydrochloric acid and trifluoroacetic acid in the presence of ethylene diamine, facilitating the formation of chloromethyltrimethylsilane .

Chloromethyltrimethylsilane has various applications in organic synthesis:

- Synthesis of Terminal Olefins: It serves as a precursor for terminal olefins through reactions with carbonyl compounds.

- Building Blocks for Complex Molecules: The compound is utilized as a building block in synthesizing more complex organic molecules and intermediates .

- Reagent in Organic Chemistry: It plays a role in various reactions such as methylenation and other transformations involving silicon-containing compounds.

Chloromethyltrimethylsilane shares similarities with other silanes but has unique features that distinguish it:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethylchlorosilane | Used for similar applications but lacks methylene bridge. | |

| Dimethyldichlorosilane | More reactive due to multiple chlorides; less selective than chloromethyltrimethylsilane. | |

| Trichlorosilane | Highly reactive and used mainly for silicon synthesis; lacks organic functionality. | |

| Methyltrichlorosilane | Similar reactivity but less versatile due to multiple chlorine substituents. |

Chloromethyltrimethylsilane's unique structure allows it to participate effectively in specific organic transformations, making it valuable in synthetic chemistry compared to its analogs .

Molecular Architecture and Bonding Analysis

Chloromethyltrimethylsilane, with the molecular formula C₄H₁₁ClSi and Chemical Abstracts Service registry number 2344-80-1, represents a significant organosilicon compound characterized by a tetrahedral silicon center [1] [2]. The molecular architecture features a central silicon atom covalently bonded to three methyl groups and one chloromethyl substituent, resulting in a molecular weight of 122.67 grams per mole [1] [3]. The compound adopts the expected tetrahedral configuration at the silicon center, consistent with sp³ hybridization of the silicon atom [4].

The bonding analysis reveals distinct geometric characteristics that reflect both electronic and steric influences within the molecular framework [4]. Silicon-carbon bond distances fall within the range of 1.848(4) to 1.880(4) Ångströms, demonstrating typical silicon-carbon single bond lengths observed in organosilicon compounds [4] [5]. The chlorine-carbon bond distance measures 1.798(5) Ångströms, indicating a standard carbon-chlorine single bond [4].

Bond angle analysis provides critical insights into the molecular geometry and electronic effects [4]. The carbon-silicon-carbon bond angles involving the chloromethyl group range from 105.5(2) to 109.47(19) degrees, which are systematically smaller than those involving only methyl groups, which span 110.01(19) to 111.2(2) degrees [4] [5]. This angular compression is attributed to both the electronegative character of the chlorine atom and its steric influence on the molecular geometry [6] [4]. The smaller magnitude of the carbon-silicon-carbon angle involving the chloromethyl group compared to methyl-silicon-methyl angles presumably reflects the steric influence of the chlorine atom [4].

Crystallographic Data and Conformational Studies

Chloromethyltrimethylsilane exists as a liquid under ambient conditions, necessitating specialized crystallization techniques for structural determination [4] [5]. Crystal formation was achieved through in situ crystallization methods using a hand-drawn Pyrex capillary, with the sample cooled to 160 K for data collection [4] [7].

Table 1: Crystallographic Parameters for Chloromethyltrimethylsilane at 160 K

| Parameter | Value | Units |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | Pna2₁ | - |

| Temperature | 160 | K |

| Unit Cell Parameter a | 13.8776(13) | Å |

| Unit Cell Parameter b | 6.3855(9) | Å |

| Unit Cell Parameter c | 8.400(1) | Å |

| Unit Cell Volume | 744.37(15) | ų |

| Formula Units per Unit Cell | 4 | - |

| Calculated Density | 1.095 | Mg m⁻³ |

The crystallographic investigation reveals that molecules adopt a conformation with approximate mirror symmetry, with a mirror plane passing through the silicon atom, the chloromethyl carbon, the chlorine atom, and one of the methyl carbons [4]. The torsion angle between the chloromethyl group and this methyl group measures 175.3(2) degrees, showing a slight deviation from perfect symmetry [4].

Intermolecular interactions within the crystal structure are primarily governed by weak van der Waals forces [4]. The only significant intermolecular contacts falling within the sum of van der Waals radii are weak chlorine-hydrogen interactions measuring 2.93 Ångströms, which is just within the sum of van der Waals radii for chlorine and hydrogen atoms (2.95 Ångströms) [4]. These interactions result in the formation of helical chains that spiral about the crystallographic axis parallel to the c direction [4].

Thermochemical Properties

Phase Transition Behavior

Chloromethyltrimethylsilane exhibits well-defined phase transition characteristics that reflect its molecular structure and intermolecular interactions [1] [3] [8]. The compound maintains a liquid state at room temperature, with a melting point below 0°C, specifically reported as less than 0°C in multiple determinations [9] [8] [10]. The relatively low melting point is consistent with the weak intermolecular forces observed in the crystal structure, primarily van der Waals interactions and minimal hydrogen bonding capabilities [4].

The boiling point occurs within a narrow range of 98-99°C at standard atmospheric pressure (1013 hectopascals), indicating consistent vapor-liquid equilibrium behavior [1] [3] [8] [11]. This boiling point reflects the molecular weight and intermolecular forces characteristic of chloroalkylsilanes with similar substituent patterns [3]. The phase transition from liquid to vapor occurs with minimal thermal decomposition under normal atmospheric conditions [3].

Vapor Pressure and Volatility Profiles

The volatility characteristics of chloromethyltrimethylsilane demonstrate significant vapor pressure at ambient temperatures, consistent with its moderate molecular weight and weak intermolecular interactions [3] [8]. At 20°C, the vapor pressure measures 20.5 hectopascals, indicating substantial volatility that necessitates appropriate handling and storage considerations [3]. This vapor pressure value corresponds to a vapor density of approximately 3.7 times that of air, reflecting the molecular weight contribution to vapor phase behavior [12].

The temperature dependence of vapor pressure follows typical Clausius-Clapeyron relationships for organic liquids [3]. The compound exhibits measurable vapor pressure even at reduced temperatures, with vapor pressure measurements of approximately 25 millimeters of mercury at 20°C reported in alternative determinations [8] [10]. This volatility profile influences both the physical handling requirements and the spectroscopic characterization methods employed for this compound [3] [8].

Spectroscopic Characterization

Infrared Spectral Signatures

The infrared spectroscopic analysis of chloromethyltrimethylsilane provides detailed information about the vibrational modes characteristic of organosilicon compounds [13] [14] [15]. The infrared spectrum exhibits distinct absorption bands that can be systematically assigned to specific molecular vibrations based on theoretical calculations and empirical correlations [15].

Table 2: Key Infrared Spectroscopic Assignments for Chloromethyltrimethylsilane

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbon-Hydrogen Stretching (Asymmetric) | 2950-3000 | Methyl and methylene groups |

| Carbon-Hydrogen Stretching (Symmetric) | 2850-2900 | Methyl and methylene groups |

| Methyl Deformation | 1450-1500 | In-plane bending vibrations |

| Methyl Rocking | 1200-1300 | Out-of-plane motions |

| Silicon-Carbon Stretching | 800-900 | Silicon-carbon bond vibrations |

| Silicon-Carbon Deformation | 600-700 | Skeletal deformation modes |

The spectroscopic investigation reveals that methyl deformation modes appear in the region around 1450-1500 cm⁻¹, consistent with carbon-hydrogen bending vibrations in methyl groups attached to silicon [15] [16]. The methyl rocking modes manifest in the 1200-1300 cm⁻¹ region, while silicon-carbon stretching vibrations occur in the 800-900 cm⁻¹ range [15]. The assignment of these bands has been refined through comparison with theoretical calculations using density functional theory methods with various basis sets [15].

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for chloromethyltrimethylsilane across multiple nuclei [17] [18] [19] [20]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for both the trimethylsilyl protons and the chloromethyl protons, allowing for unambiguous structural assignment [17] [18].

The ¹H nuclear magnetic resonance spectrum typically displays signals corresponding to the nine equivalent protons of the three methyl groups bonded to silicon, appearing as a singlet due to the magnetic equivalence of these groups [17] [18]. The chloromethyl protons appear as a separate signal, reflecting their distinct chemical environment influenced by both the silicon substituent and the chlorine atom [17] [18].

¹³C nuclear magnetic resonance spectroscopy reveals distinct carbon environments within the molecule [19] [20]. The methyl carbons bonded to silicon exhibit chemical shifts characteristic of silicon-bound carbon atoms, while the chloromethyl carbon demonstrates a chemical shift influenced by both the silicon substituent and the electronegative chlorine atom [19] [20]. The chemical shift range for ¹³C nuclear magnetic resonance in organosilicon compounds typically spans 0-250 parts per million, providing excellent resolution for structural characterization [19] [20].

²⁹Si nuclear magnetic resonance spectroscopy offers direct information about the silicon environment [21]. The tetrahedral coordination of silicon with four carbon substituents results in a characteristic chemical shift that can be correlated with theoretical calculations [21]. The ²⁹Si chemical shift is influenced by the electronegativity and steric properties of the substituents, with the chloromethyl group providing a distinct electronic environment compared to the methyl groups [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of chloromethyltrimethylsilane reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [22] [23] [24] [25]. The molecular ion peak appears at mass-to-charge ratio 122, corresponding to the molecular weight of the intact molecule [22] [23].

Table 3: Major Mass Spectrometric Fragments of Chloromethyltrimethylsilane

| Fragment m/z | Proposed Structure | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| 122 | [M]⁺ | Moderate | Molecular ion |

| 107 | [M-CH₃]⁺ | High | Loss of methyl radical |

| 87 | [Si(CH₃)₃]⁺ | High | Trimethylsilyl cation |

| 73 | [Si(CH₃)₃]⁺ | Very High | Base peak, trimethylsilyl |

| 59 | [Si(CH₃)₂OH]⁺ | Moderate | Hydrolysis product |

| 45 | [Si(CH₃)₂]⁺ | Moderate | Dimethylsilyl cation |

The fragmentation pattern is dominated by the loss of methyl radicals and the formation of silicon-containing cations [24] [25]. The base peak typically corresponds to the trimethylsilyl cation at mass-to-charge ratio 73, which represents a highly stable fragmentation product characteristic of trimethylsilyl-containing compounds [24] [25]. The sequential loss of methyl groups from the molecular ion generates a series of peaks at decreasing mass values, providing a diagnostic fingerprint for this class of organosilicon compounds [24] [25].

Conventional Industrial Synthesis Protocols

The industrial production of chloromethyltrimethylsilane relies primarily on well-established methodologies that have been refined over decades of commercial application. The Müller-Rochow process represents the dominant industrial approach, accounting for the majority of global production capacity [1]. This direct synthesis method involves the reaction of silicon metal with methyl chloride at temperatures ranging from 250 to 300°C in the presence of copper catalysts. The silicon feedstock must meet stringent purity requirements, typically exceeding 97% purity with particle sizes between 45 and 250 micrometers to ensure optimal conversion rates [1].

The gas-phase optical chlorination method has emerged as a highly efficient alternative, demonstrating exceptional yields of up to 93% under ambient conditions [2]. This photochemical approach utilizes tetramethylsilane as the starting material, which undergoes chlorination in the presence of light irradiation. The process operates through a unique mechanism involving chlorine radical generation from dichloromethane under visible light conditions, eliminating the need for traditional chloride salts [3].

Grignard-based synthesis represents another conventional pathway, employing the reaction between silicon tetrachloride and methylmagnesium chloride [4]. This method offers high yields and excellent control over product distribution, though it requires careful handling of organometallic reagents and anhydrous conditions. The Nordic Expert Group has documented that chloromethyltrimethylsilane can also be produced through a modified Grignard reaction using silicon tetrachloride with methyl-magnesium chloride under controlled atmospheric conditions [4].

The direct process utilizing methyl chloride and silicon-copper alloys operates at elevated temperatures similar to the Müller-Rochow process but incorporates the copper directly into the silicon matrix [5]. This approach typically yields chloromethyltrimethylsilane as a minor component (2-4%) of the total product stream, which also includes dimethyldichlorosilane and methyltrichlorosilane. The product distribution can be optimized through careful control of reaction parameters including temperature, pressure, and catalyst composition.

Industrial synthesis protocols must address several critical factors including moisture control, catalyst optimization, and product separation. The presence of even trace amounts of water can lead to hydrolysis reactions producing hydrogen chloride and hexamethyldisiloxane, significantly impacting yield and product quality [4]. Catalyst systems require precise composition control, as excessive copper content (above 20-80%) can lead to rapid silicon consumption and poor conversion efficiency [1].

Advanced Catalytic Approaches

Recent developments in catalytic methodology have introduced several innovative approaches that offer enhanced selectivity, improved yields, and reduced environmental impact. Photochemical synthesis has demonstrated remarkable potential, with visible light-mediated transformations providing a sustainable alternative to traditional thermal processes [3]. The photoinduced synthesis utilizes blue light emitting diode irradiation to generate chlorine radicals from dichloromethane, enabling the formation of organosilicon compounds under ambient conditions with quantum yields reaching 6.08 [3].

Transition metal catalysis has expanded the synthetic toolkit considerably, with palladium-based systems showing exceptional performance in cross-coupling reactions [6]. These catalytic systems enable the formation of carbon-silicon bonds under mild conditions while maintaining high selectivity for desired products. Nickel-catalyzed hydrofunctionalization reactions have also shown promise, utilizing silanes as versatile hydride sources for various bond-forming processes [6].

Copper-catalyzed azide-alkyne cycloaddition reactions have been successfully applied to organosilicon synthesis, providing access to functional organosilicon monomers and polymers [7]. These heterogeneous catalytic systems operate at moderate temperatures (60°C) without requiring solvents or amines, achieving complete conversion of functional groups while maintaining catalyst recyclability. The approach demonstrates exceptional environmental compatibility and supports industrial scaling requirements.

Heterogeneous catalysis using supported metal systems offers advantages in catalyst recovery and process economics. Palladium supported on aluminum oxide has been utilized for various transformations, including direct carbon-hydrogen thiolation and selenation reactions [8]. These systems enable catalyst recycling while maintaining consistent activity across multiple reaction cycles.

Advanced catalytic approaches also encompass electrochemical methods that utilize anodic oxidation of chloride salts to generate chlorine radicals [3]. Photo-electrochemical cross-coupling reactions demonstrate the potential for combining electrochemical activation with photochemical processes, offering new pathways for sustainable synthesis.

The integration of continuous flow technology with advanced catalytic systems has enabled significant improvements in process efficiency. Microreactor systems combined with photochemical activation achieve quantitative conversion in residence times as short as one hour, representing a dramatic improvement over traditional batch processes that require 28 hours [3].

Green Chemistry Alternatives

The development of environmentally sustainable synthesis methods has become increasingly important in chloromethyltrimethylsilane production. Continuous flow synthesis represents a paradigm shift toward greener manufacturing, offering reduced reaction times, enhanced safety, and improved productivity [3]. Flow reactors enable precise control of reaction parameters while minimizing waste generation and energy consumption. The technology has demonstrated the ability to produce silanol products at rates exceeding 44 grams per hour per liter of reactor volume [3].

Solvent-free reaction protocols eliminate the environmental burden associated with organic solvent use while simplifying product isolation procedures [7]. Copper-catalyzed cycloaddition reactions can be conducted entirely without solvents, relying on solid-state mixing and moderate heating to achieve complete conversion. These approaches align with green chemistry principles by minimizing waste generation and reducing the environmental footprint of manufacturing processes.

Biocatalytic approaches utilize enzymatic systems to achieve highly selective transformations under mild conditions [9]. While currently limited to research applications, biocatalysis offers the potential for unprecedented selectivity and environmental compatibility. Enzyme-mediated reactions typically operate under aqueous conditions at moderate temperatures, eliminating the need for harsh chemical conditions or toxic reagents.

Microwave-assisted synthesis provides significant energy savings compared to conventional heating methods [10]. The technology enables rapid heating with precise temperature control, reducing reaction times while maintaining high yields. Microwave activation can be particularly effective for reactions involving polar intermediates or transition states, providing enhanced reaction rates through selective heating mechanisms.

Photochemical alternatives utilizing visible light activation represent a significant advancement in sustainable synthesis [3]. These methods eliminate the need for traditional thermal activation while enabling reactions under ambient conditions. The use of readily available light sources, such as blue light emitting diodes, provides an economical and environmentally friendly energy input for chemical transformations.

Atom economy optimization focuses on maximizing the incorporation of starting materials into final products while minimizing waste generation. Reaction design emphasizing high atom economy principles leads to more efficient use of raw materials and reduced byproduct formation. This approach is particularly important for industrial applications where material costs represent a significant portion of overall production expenses.

Purification and Isolation Techniques

The purification of chloromethyltrimethylsilane requires specialized techniques to address its unique chemical properties and sensitivity to moisture. Fractional distillation remains the primary industrial purification method, utilizing the compound's boiling point of 96-98°C to achieve separation from reaction mixtures [11]. Industrial distillation systems must incorporate moisture exclusion measures, as even trace amounts of water can lead to hydrolysis and product degradation. Modern distillation equipment achieves purity levels exceeding 98.0% through careful control of temperature, pressure, and residence time [11].

Molecular sieve adsorption has emerged as an effective technique for removing specific impurities based on molecular size differences [12]. Molecular sieves with pore diameters ranging from 4.5 to 7.2 angstroms demonstrate excellent selectivity for adsorbing alkanes, alkenes, chlorinated alkanes, and trimethylsilane impurities while allowing chloromethyltrimethylsilane to pass through unretained [12]. This technique can achieve purification to greater than 95% purity without introducing additional contaminants, and the molecular sieves can be regenerated through thermal activation for repeated use.

Vapor phase adsorption using silica gel provides an effective method for removing boron-containing impurities that can significantly impact product quality [13]. Silica columns demonstrate capacities in the range of 1500-2000 kilograms of trichlorosilane per kilogram of silica dioxide, with breakthrough levels occurring at approximately 150 parts per billion atomic boron content [13]. The process typically removes more than 90% of boron-containing impurities, producing effluent streams with less than 100 parts per billion atomic boron content.

Azeotropic distillation employs distillation aids to enhance the separation of close-boiling chlorosilanes [14]. Mono-cyano-substituted organic compounds and nitro-substituted organic compounds serve as effective distillation aids, enabling the separation of compounds with similar boiling points. This technique is particularly valuable for removing methyltrichlorosilane (boiling point 66.1°C) from dimethyldichlorosilane (boiling point 70.1°C) in crude chlorosilane streams [14].

Cryogenic separation utilizes low-temperature processing to achieve enhanced separation efficiency for volatile components. The technique involves cooling the product stream to temperatures as low as minus 40°C, enabling the selective removal of more volatile impurities while concentrating the desired product [15]. Cryogenic methods can be particularly effective when combined with adsorption techniques to achieve high-purity products.

Membrane separation technologies offer potential advantages for continuous processing applications. These systems utilize selective permeation through polymer membranes to achieve separation based on molecular size and chemical affinity differences. While still under development for chlorosilane applications, membrane technologies promise reduced energy consumption compared to traditional distillation methods.

The selection of appropriate purification techniques depends on the specific impurity profile, required purity level, and economic considerations. Industrial applications typically employ multiple purification stages in series to achieve the stringent purity requirements necessary for downstream applications in semiconductor and pharmaceutical industries.

Scale-up Challenges and Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of chloromethyltrimethylsilane presents numerous technical and economic challenges that require systematic optimization approaches. Process safety considerations represent the primary concern, as chloromethyltrimethylsilane exhibits high reactivity toward moisture, forming corrosive hydrogen chloride gas upon contact with water vapor [4]. Industrial facilities must implement comprehensive moisture control systems, including inert atmosphere handling, sealed reactor designs, and specialized storage requirements to maintain product integrity and worker safety.

Cost optimization strategies focus on addressing raw material price volatility, which significantly impacts production economics [16]. The market experiences challenges related to fluctuating prices for silicon metal, methyl chloride, and catalyst materials. Process integration approaches, including heat recovery systems and solvent recycling, can reduce operating costs while improving overall process efficiency. Yield optimization through advanced process control systems enables manufacturers to maximize product recovery while minimizing waste generation.

Quality control challenges center on the removal of trace impurities that can significantly impact product performance in downstream applications [13]. Boron impurities, present at parts-per-billion levels, require specialized analytical techniques and multi-stage purification protocols. The implementation of real-time monitoring systems enables continuous quality assessment and process adjustment to maintain consistent product specifications.

Environmental compliance requirements drive the adoption of green chemistry alternatives and waste minimization strategies [16]. Stringent regulatory frameworks concerning chemical manufacturing and environmental protection necessitate investment in pollution control equipment and process modifications. The development of chlorine-free synthesis routes and closed-loop processing systems helps manufacturers meet increasingly strict environmental standards while reducing operational costs.

Technology transfer challenges arise when scaling from batch laboratory processes to continuous industrial operations [10]. The conversion requires extensive pilot-scale validation to demonstrate process robustness and economic viability. Continuous processing offers advantages including improved heat and mass transfer, enhanced safety through reduced inventory, and consistent product quality. However, the transition requires significant capital investment and technical expertise to implement successfully.

Heat and mass transfer optimization becomes critical at industrial scale, where reaction kinetics and transport phenomena can limit overall process performance. The design of efficient reactor systems must account for heat generation during exothermic reactions, effective mixing of reactants, and adequate residence time for complete conversion. Computational fluid dynamics modeling and process simulation tools enable optimization of reactor geometry and operating conditions before full-scale implementation.

Catalyst management strategies address the challenges of maintaining catalyst activity and selectivity over extended operating periods [1]. Industrial systems require protocols for catalyst regeneration, replacement, and disposal while minimizing process downtime. The development of more robust catalyst formulations and improved reactor designs can extend catalyst lifetime and reduce operating costs.

Process intensification approaches focus on achieving higher productivity through enhanced reaction rates and improved process efficiency [3]. Microreactor technology, continuous flow processing, and advanced mixing systems enable significant improvements in space-time yields while reducing capital and operating costs. These technologies often require specialized equipment and control systems but offer substantial long-term benefits for large-scale production.

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 77 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 73 of 77 companies with hazard statement code(s):;

H225 (94.52%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (60.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (60.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (38.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard